molecular formula C9H7ClO3 B2387854 4-Chloro-2-formyl-5-methylbenzoic acid CAS No. 2248294-37-1

4-Chloro-2-formyl-5-methylbenzoic acid

Cat. No.: B2387854
CAS No.: 2248294-37-1
M. Wt: 198.6
InChI Key: VTQFLPONHAMRCF-UHFFFAOYSA-N
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Description

4-Chloro-2-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position, a formyl group at the 2-position, and a methyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-formyl-5-methylbenzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. The synthetic route typically involves the following steps:

    Formylation: Introduction of the formyl group at the 2-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Methylation: Introduction of the methyl group at the 5-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-formyl-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-2-carboxy-5-methylbenzoic acid.

    Reduction: 4-Chloro-2-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-formyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-formyl-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the formyl group at the 2-position.

    4-Chloro-2-formylbenzoic acid: Lacks the methyl group at the 5-position.

    2-Chloro-4-formyl-5-methylbenzoic acid: Similar structure but with different positioning of the chloro and formyl groups.

Uniqueness

4-Chloro-2-formyl-5-methylbenzoic acid is unique due to the specific arrangement of the chloro, formyl, and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

4-chloro-2-formyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFLPONHAMRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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